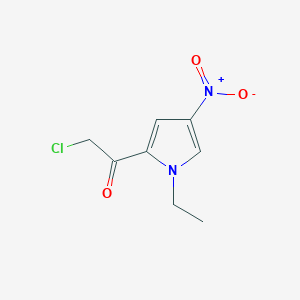
2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C8H9ClN2O3. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone typically involves the chlorination of 1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent under reflux conditions. The reaction proceeds as follows:
- Dissolve 1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone in anhydrous dichloromethane.
- Add thionyl chloride dropwise to the solution while maintaining the temperature at 0°C.
- Reflux the reaction mixture for several hours.
- Remove the solvent under reduced pressure to obtain the crude product.
- Purify the product by recrystallization from an appropriate solvent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, and alcohols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The compound can undergo oxidation reactions to form corresponding oxides.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of substituted ethanones.
Reduction: Formation of 2-chloro-1-(1-ethyl-4-amino-1H-pyrrol-2-yl)ethanone.
Oxidation: Formation of corresponding oxides and carboxylic acids.
Applications De Recherche Scientifique
2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone has several scientific research applications:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Studied for its interactions with biological macromolecules and potential bioactivity.
Industrial Applications: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone involves its interaction with nucleophilic sites in biological molecules. The compound can form covalent bonds with nucleophilic amino acid residues in proteins, leading to potential inhibition of enzymatic activity. The nitro group can undergo bioreduction to form reactive intermediates that may interact with cellular components .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-1-(1-methyl-4-nitro-1H-pyrrol-2-yl)ethanone
- 2-Chloro-1-(1-ethyl-4-nitro-1H-indol-2-yl)ethanone
- 2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-3-yl)ethanone
Uniqueness
2-Chloro-1-(1-ethyl-4-nitro-1H-pyrrol-2-yl)ethanone is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical reactivity and potential biological activity. The presence of both chloro and nitro groups allows for diverse chemical transformations and interactions with biological targets .
Propriétés
Numéro CAS |
53391-47-2 |
|---|---|
Formule moléculaire |
C8H9ClN2O3 |
Poids moléculaire |
216.62 g/mol |
Nom IUPAC |
2-chloro-1-(1-ethyl-4-nitropyrrol-2-yl)ethanone |
InChI |
InChI=1S/C8H9ClN2O3/c1-2-10-5-6(11(13)14)3-7(10)8(12)4-9/h3,5H,2,4H2,1H3 |
Clé InChI |
UFWNLJZLQUDHRD-UHFFFAOYSA-N |
SMILES canonique |
CCN1C=C(C=C1C(=O)CCl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















